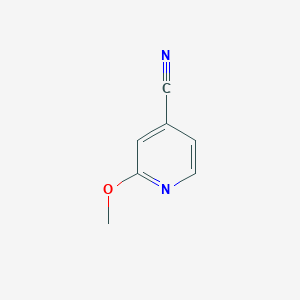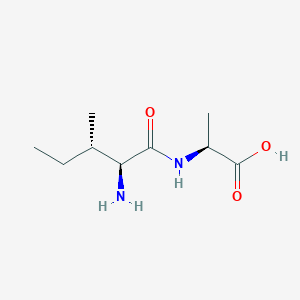
2-Pentanoylbenzoic acid
Vue d'ensemble
Description
2-Pentanoylbenzoic acid, also known as 2-valerylbenzoic acid, is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 .
Molecular Structure Analysis
The molecular structure of 2-Pentanoylbenzoic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The molecule has a molar refractivity of 57.1±0.3 cm³ .
Physical And Chemical Properties Analysis
2-Pentanoylbenzoic acid has a density of 1.1±0.1 g/cm³, a boiling point of 353.8±25.0 °C at 760 mmHg, and a flash point of 182.0±19.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
Applications De Recherche Scientifique
Application in Nitric Oxide Synthase Inhibition
S-2-Amino-5-azolylpentanoic acids, including derivatives related to 2-Pentanoylbenzoic acid, have been explored for their potency in inhibiting nitric oxide synthases. Notably, 2-amino-5-(imidazol-1-yl)pentanoic acid emerged as a significant compound against various forms of nitric oxide synthase, leading to insights into the binding of inhibitors to the natural substrate site (Ulhaq et al., 1998).
Central Nervous System Effects
2-Pentanoylaminoacetic acid and its pharmaceutically suitable salts, closely related to 2-Pentanoylbenzoic acid, are claimed for pharmaceutical use. These compounds show promise in affecting the central nervous system, with potential applications in treating epilepsy, disninesiae, parkinsonism, memory troubles, psychic troubles, and cerebral anoxia (Bredereke & Lankenau, 2005).
Electrochemical Applications
Research has examined N‑benzoyl derivatives of isoleucine, including compounds like 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid, for their role in enhancing electrochemical properties of conductive polymer films. These findings are crucial for applications in energy storage materials (Kowsari et al., 2018).
Application in Organic Synthesis
2-Benzoylbenzoic acid, structurally related to 2-Pentanoylbenzoic acid, has been utilized in organic synthesis processes. It has been involved in reactions leading to the formation of compounds like pentaphene, which has potential applications in various synthetic routes (Marsili & Isola, 1967).
Interaction in Binary Mixtures
The interaction of pentanol with alkylbenzoates, including derivatives related to 2-Pentanoylbenzoic acid, has been studied using dielectric relaxation spectroscopy. This research provides insights into molecular interactions in binary mixtures, which is essential for understanding the behavior of these compounds in various solutions (Begum et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
2-pentanoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAMOIJQDQZLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415685 | |
| Record name | 2-pentanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanoylbenzoic acid | |
CAS RN |
550-37-8 | |
| Record name | 2-pentanoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















